Theasinensin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

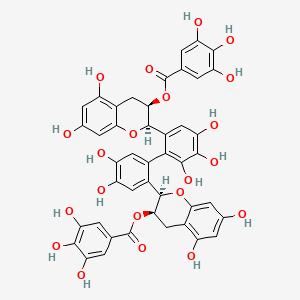

Theasinensin F belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

This compound is a catechin.

Applications De Recherche Scientifique

Chemical Properties and Structure

Theasinensin F is characterized by its complex structure, which includes multiple hydroxyl groups contributing to its bioactivity. Its molecular formula is C₁₈H₁₈O₉, with a molecular weight of approximately 378.34 g/mol. The presence of these functional groups plays a crucial role in its interaction with biological systems.

Biological Activities

1. Antioxidant Properties

this compound exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. Research indicates that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase, thereby contributing to cellular protection against oxidative damage.

Table 1: Antioxidant Activity Comparison

2. Anti-inflammatory Effects

this compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This effect is mediated through the suppression of nuclear factor kappa B signaling pathways.

Case Study: Inhibition of Inflammation in Animal Models

In a study involving mice with induced inflammation, administration of this compound resulted in significant reductions in paw edema and serum levels of inflammatory markers compared to control groups. This suggests its potential application in treating inflammatory conditions.

3. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been investigated for its effects on various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction | |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest | |

| HCT116 (Colon Cancer) | 22 | Caspase activation |

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Therapy: Its ability to induce apoptosis positions it as a potential candidate for cancer treatment.

- Cardiovascular Health: By reducing oxidative stress and inflammation, it may contribute to cardiovascular protection.

- Neuroprotection: Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases through its antioxidant properties.

Analyse Des Réactions Chimiques

Hypothetical Reaction Pathways for Theasinensin F

By analogy to structurally similar theasinensins (e.g., A, C, D), this compound may undergo:

2.1. Enzymatic Oxidation

-

Formation : Likely derived from EGCG via PPO-mediated coupling, similar to Theasinensin A and C .

-

Degalloylation : Microbial or enzymatic hydrolysis of galloyl groups, yielding metabolites like Theasinensin C/E .

2.2. Microbial Metabolism

-

Recalcitrance to Degradation : Theasinensins exhibit resistance to gut microbiota due to compact stereochemistry and strong interflavanic C–C bonds (bond length ~1.499 Å) .

-

Degradation Products : If metabolized, expect phenylcarboxylic acids or hydroxylated derivatives, as seen in procyanidin B2 (PCB2) .

Structural and Thermodynamic Insights

While no data exists for this compound, computational modeling of related theasinensins reveals:

| Property | Theasinensin A | Theasinensin C | PCB2 (Reference) |

|---|---|---|---|

| Interflavanic C–C Bond Length | 1.499 Å | 1.499 Å | 1.510 Å |

| Bond Dissociation Energy (BDE) | 84.2 kcal/mol | 84.1 kcal/mol | 81.5 kcal/mol |

| Steric Configuration | Compact | Compact | Extended |

Data derived from DFT calculations at B3LYP/6-311G(d,p) level .

Key Research Gaps

-

No experimental data on this compound’s synthesis, stability, or reactivity.

-

Limited structural characterization (e.g., NMR, MS) in published literature.

-

Unknown metabolic fate in biological systems.

Recommendations for Future Studies

-

Targeted Synthesis : Optimize oxidative coupling conditions to isolate this compound.

-

Advanced Analytics : Employ LC-QTOF-MS and 2D NMR for structural elucidation.

-

Microbial Fermentation : Assess degradability using in vitro gut models.

Propriétés

Numéro CAS |

116329-55-6 |

|---|---|

Formule moléculaire |

C44H34O21 |

Poids moléculaire |

898.7 g/mol |

Nom IUPAC |

[(2R,3R)-2-[2-[6-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-4,5-dihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C44H34O21/c45-16-5-23(47)20-12-34(64-43(60)14-1-27(51)37(56)28(52)2-14)41(62-32(20)7-16)19-10-26(50)25(49)9-18(19)36-22(11-31(55)39(58)40(36)59)42-35(13-21-24(48)6-17(46)8-33(21)63-42)65-44(61)15-3-29(53)38(57)30(54)4-15/h1-11,34-35,41-42,45-59H,12-13H2/t34-,35-,41-,42-/m1/s1 |

Clé InChI |

JLFHSPGTENNODT-WLDZFSAMSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

SMILES isomérique |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

SMILES canonique |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.